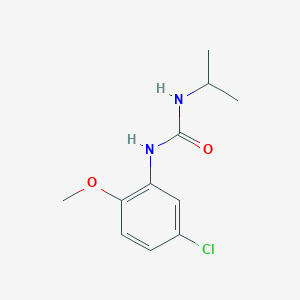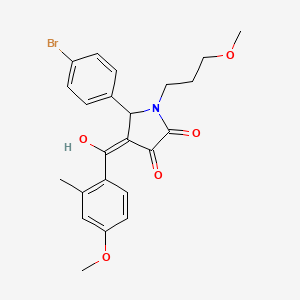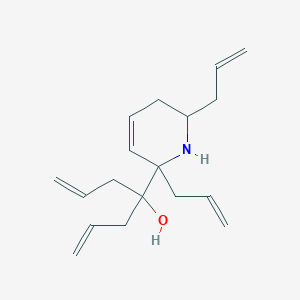
N-(5-chloro-2-methoxyphenyl)-N'-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-isopropylurea, commonly known as CMU, is a chemical compound that belongs to the class of urea derivatives. It is a white crystalline powder that is soluble in organic solvents like ethanol and methanol. CMU has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of CMU is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the receptor, leading to the observed biological effects of CMU.
Biochemical and Physiological Effects:
CMU has been shown to have several biochemical and physiological effects. It has been found to increase the levels of the neurotransmitter GABA in the brain, which can lead to a reduction in anxiety and depression. CMU has also been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy. Additionally, CMU has been found to have analgesic effects, which may be useful in the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CMU in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of using CMU is its potential toxicity, which requires careful handling and storage.
Future Directions
There are several potential future directions for research on CMU. One area of interest is its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Another area of interest is its potential use as a tool for studying the role of the GABA-A receptor in various biological processes. Additionally, further research is needed to understand the exact mechanism of action of CMU and to develop safer and more effective derivatives of the compound.
In conclusion, CMU is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anticonvulsant, antinociceptive, and antidepressant effects. CMU acts as a positive allosteric modulator of the GABA-A receptor, leading to an increase in the activity of the receptor and the observed biological effects of CMU. While CMU has several advantages for use in lab experiments, its potential toxicity requires careful handling and storage. There are several potential future directions for research on CMU, including its potential use in the treatment of neurodegenerative diseases and as a tool for studying the role of the GABA-A receptor in various biological processes.
Synthesis Methods
The synthesis of CMU can be achieved through several methods. One of the most commonly used methods involves the reaction of 5-chloro-2-methoxyaniline with isopropyl isocyanate in the presence of a catalyst like triethylamine. The resulting product is then purified through recrystallization using a solvent like ethanol.
Scientific Research Applications
CMU has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticonvulsant, antinociceptive, and antidepressant effects. CMU has also been investigated for its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7(2)13-11(15)14-9-6-8(12)4-5-10(9)16-3/h4-7H,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRURMEWOHDCHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-propan-2-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5296335.png)

![3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5296346.png)
![2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296355.png)
![4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B5296372.png)
![1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5296380.png)
![N-{3-[(2,4-dimethylphenyl)amino]-3-oxopropyl}-3-methyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5296388.png)
![N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5296391.png)
![methyl 2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5296400.png)

![methyl 4-({[(2-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5296418.png)
![4-{2-[(2-furylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5296420.png)
![5-amino-3-{1-cyano-2-[5-(2-methoxy-5-nitrophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5296423.png)